molecular formula C17H17N3O2 B2983968 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868970-77-8

4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

Cat. No.: B2983968
CAS No.: 868970-77-8
M. Wt: 295.342
InChI Key: QHVFMTOBRIJHQE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring . The 1H and 13C NMR spectrum of a similar compound has been reported .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Synthesis and Biological Activity Exploration

One key area of application involves the synthesis of novel compounds with potential biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored, demonstrating analgesic and anti-inflammatory activities. These compounds, including those with methoxy and methyl substituents, were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antisecretory and H+/K+-ATPase Inhibition

Another significant application is in the development of H+/K+-ATPase inhibitors , which are crucial for gastric acid secretion control. Studies on benzimidazole sulfoxides have focused on achieving a balance between potency and stability under physiological conditions, leading to compounds that rapidly rearrange at low pH to active forms, exemplifying a strategic approach to designing antisecretory drugs (Ife et al., 1989).

Synthesis of Radiopharmaceutical Precursors

The compound and its analogues have been used in the synthesis of radiopharmaceutical precursors . For example, a high-yield synthesis method for (S)-BZM and (S)-IBZM, precursors for (S)-123I-IBZM, a radiopharmaceutical, has been developed, demonstrating the compound's utility in preparing materials for medical imaging and diagnostics (Bobeldijk et al., 1990).

Heparanase Inhibition for Cancer Therapy

Compounds structurally related to "4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide" have been investigated as heparanase inhibitors , which are promising targets for cancer therapy. Novel benzamide derivatives have demonstrated good inhibitory activity, highlighting the potential of these compounds in developing new therapeutic agents (Xu et al., 2006).

Complexation Properties and Lanthanides Interaction

Research has also focused on the complexation properties of related compounds with lanthanides, offering insights into their potential applications in separation science and technology. Such studies provide a foundation for understanding the coordination chemistry of these compounds, which could be relevant for material science and catalysis (Kobayashi et al., 2019).

Safety and Hazards

While specific safety and hazard information for “4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide” is not available, similar compounds have been classified as Eye Irrit. 2 - Skin Irrit. 2 .

Properties

IUPAC Name

4-methoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-7-8-20-11-14(19-16(20)9-12)10-18-17(21)13-3-5-15(22-2)6-4-13/h3-9,11H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVFMTOBRIJHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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